methyl 3-(hydroxymethyl)thiophene-2-carboxylate
Overview
Description
methyl 3-(hydroxymethyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a methyl ester group and a hydroxymethyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(hydroxymethyl)thiophene-2-carboxylate typically involves the esterification of 3-(hydroxymethyl)-2-thiophenecarboxylic acid. This can be achieved by reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: methyl 3-(hydroxymethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-carboxy-2-thiophenecarboxylate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: 3-carboxy-2-thiophenecarboxylate
Reduction: 3-(hydroxymethyl)-2-thiophenemethanol
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
methyl 3-(hydroxymethyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(hydroxymethyl)thiophene-2-carboxylate and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Methyl 3-hydroxythiophene-2-carboxylate: Similar structure but lacks the hydroxymethyl group.
Methyl 2-thiophenecarboxylate: Lacks both the hydroxymethyl and carboxyl groups.
3-(Hydroxymethyl)-2-thiophenecarboxylic acid: The acid form of the compound.
Uniqueness: methyl 3-(hydroxymethyl)thiophene-2-carboxylate is unique due to the presence of both the hydroxymethyl and ester groups, which provide it with distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3,8H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVEDLQVJSKCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452979-16-7 | |
Record name | methyl 3-(hydroxymethyl)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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